

Factors affecting the efficacy of Oxonia Active disinfection

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Compound of Interest

Compound Name: Oxonia Active

Cat. No.: B1202147

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Technical Support Center: Oxonia Active Disinfection

Welcome to the technical support center for **Oxonia Active**. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for your disinfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Oxonia Active** and what is its mechanism of action?

A1: **Oxonia Active** is a liquid sanitizer that utilizes a stabilized combination of peroxyacetic acid (PAA) and hydrogen peroxide. Its primary mechanism of action is through oxidation. The peroxyacetic acid disrupts the cell walls of microorganisms, leading to cell lysis, while both PAA and hydrogen peroxide are strong oxidizing agents that denature proteins and enzymes, effectively killing bacteria, viruses, fungi, and spores.

Q2: What are the key factors that influence the efficacy of **Oxonia Active**?

A2: The primary factors affecting the disinfection efficacy of **Oxonia Active** are:

- Concentration: Higher concentrations generally lead to a more rapid and effective kill.

- Contact Time: Sufficient contact time is crucial for the disinfectant to penetrate and inactivate microorganisms.
- Temperature: Efficacy generally increases with higher temperatures, but excessively high temperatures can cause degradation of the active ingredients.
- pH: **Oxonia Active** is most effective in acidic to neutral pH ranges.[\[1\]](#)
- Organic Load: The presence of organic matter, such as soil, blood, or proteins, can reduce the efficacy of the disinfectant by reacting with the active ingredients.[\[1\]](#)

Q3: Is **Oxonia Active** effective against bacterial spores and viruses?

A3: Yes, **Oxonia Active** is known to be sporicidal and virucidal. However, higher concentrations and longer contact times are typically required to inactivate resistant spores and non-enveloped viruses compared to vegetative bacteria and enveloped viruses.[\[2\]](#)[\[3\]](#)

Q4: What is the recommended storage procedure for **Oxonia Active**?

A4: **Oxonia Active** should be stored in a cool, well-ventilated area away from direct sunlight and sources of heat. The container should be kept tightly closed. Improper storage can lead to the degradation of the active ingredients, reducing its efficacy.

Q5: Is **Oxonia Active** corrosive to laboratory surfaces and equipment?

A5: At recommended use dilutions, **Oxonia Active** is generally compatible with materials like 304 and 316 stainless steel, aluminum, and most plastics and rubbers.[\[1\]](#)[\[2\]](#) However, concentrated solutions can be corrosive to some metals like copper, brass, bronze, plain steel, and galvanized iron. It is always recommended to check material compatibility, especially for sensitive equipment.

Troubleshooting Guides

Problem 1: Inconsistent or Poor Disinfection Results

Possible Causes and Solutions:

- Incorrect Concentration:

- Q: How can I verify the concentration of my working solution?
- A: Use peracetic acid test strips or a titration kit to confirm the concentration of your diluted solution. Always prepare fresh dilutions daily as the active ingredients can degrade over time.[\[2\]](#)
- Insufficient Contact Time:
 - Q: What is the appropriate contact time for my target microorganism?
 - A: Refer to the quantitative data tables below or the product data sheet. Spores and mycobacteria require significantly longer contact times than vegetative bacteria. Ensure the surface remains wet for the entire duration of the recommended contact time.
- Presence of Organic Load:
 - Q: My surfaces appear clean, but I still get poor results. Why?
 - A: Even microscopic organic residues can interfere with the action of **Oxonia Active**. Always perform a thorough cleaning step with a suitable detergent to remove gross soil and organic matter before applying the disinfectant.[\[1\]](#)
- Inappropriate pH of the solution:
 - Q: How does pH affect the performance of **Oxonia Active**?
 - A: The efficacy of peracetic acid, the primary active ingredient, can decrease at higher pH levels (above 8.2).[\[4\]](#) Ensure your water source does not have an unusually high pH. The product is formulated to be effective in an acidic to neutral pH range.[\[1\]](#)
- Water Hardness:
 - Q: Can hard water affect the disinfection?
 - A: **Oxonia Active** is generally effective in water with hardness up to 500 ppm CaCO₃.[\[1\]](#) [\[2\]](#) However, very high water hardness can potentially impact efficacy. If you suspect this is an issue, consider using deionized or distilled water for dilution.

Problem 2: Surface Damage or Corrosion

Possible Causes and Solutions:

- Concentration is too high:
 - Q: I'm noticing some pitting on my stainless-steel surfaces. What should I do?
 - A: Immediately discontinue use and verify your dilution procedure. Use the lowest effective concentration for your application as indicated in the data tables. Concentrated **Oxonia Active** can be corrosive.
- Material Incompatibility:
 - Q: Which materials should I avoid exposing to **Oxonia Active**?
 - A: Avoid prolonged contact with soft metals like copper, brass, and galvanized iron, especially with concentrated solutions. Always consult the manufacturer's guidelines for your specific equipment and surfaces.
- Prolonged Contact Time:
 - Q: Can leaving the disinfectant on for too long cause damage?
 - A: While sufficient contact time is necessary for disinfection, unnecessarily long exposure, especially at higher concentrations, can increase the risk of corrosion on susceptible materials. Adhere to the recommended contact times.

Data Presentation

Table 1: Recommended Concentration and Contact Time for Oxonia Active against Various Microorganisms

Microorganism Type	Target Organism	Concentration (% v/v)	Temperature	Contact Time	Log Reduction	Reference
Bacteria	Staphylococcus aureus, Escherichia coli	0.20 - 0.28%	49°C (120°F)	1 minute	>5	[2]
Pseudomonas aeruginosa		0.20 - 0.28%	Ambient	1 minute	>5	[2]
Listeria monocytogenes		0.20 - 0.28%	Ambient	1 minute	>5	[2]
Biofilm (P. aeruginosa, S. aureus)		~0.23% (3 fl. oz./gal)	Ambient	10 minutes	Effective	[2]
Spores	Clostridioides difficile (endospores)	~2.34% (3 fl. oz./gal)	Ambient	5 minutes	Effective	[2]
Bacillus subtilis (spores in suspension)		0.05 - 1.0%	Ambient	15 sec - 30 min	>6	[1]
Viruses	Enveloped & Non-enveloped viruses	0.4 - 1.0%	20°C (68°F)	10 minutes	>4	[2]
Poliovirus (in		0.15%	35°C	5 minutes	≥4.75	[5] [6]

suspension

)

Adenovirus

(in

suspension

0.04%

20°C

5 minutes

≥5.13

[5][6]

)

Murine

Norovirus

(in

suspension

0.04%

20°C

5 minutes

≥4.50

[5][6]

)

Fungi/Yeas

t

Saccharom

yces

cerevisiae

0.5 - 4.0%

25 - 45°C

5 minutes

>5

[2]

Table 2: Influence of pH on Peracetic Acid Efficacy against SARS-CoV-2

PAA Concentration (ppm)	Water Hardness (ppm)	pH	Contact Time (min)	Log Reduction of SARS-CoV-2	Reference
200	150	5	1	~1.2	[4]
200	150	8	1	<0.5	[4]
200	300	5	1	~2.0	[4]
200	300	8	1	~1.5	[4]

Table 3: Impact of Organic Load on Peracetic Acid Efficacy

Microorganism	PAA Concentration	Organic Load Condition	Required Contact Time	Efficacy	Reference
Bacteria, Fungi, Yeasts	<100 ppm	Low/No Organic Load	< 5 minutes	Effective Inactivation	[1]
Bacteria, Fungi, Yeasts	200-500 ppm	High Organic Load	< 5 minutes	Effective Inactivation	[1]
Salmonella serotypes	1.5%	Bovine Albumin	3 minutes	Complete Inactivation	[7]

Experimental Protocols

Protocol 1: Quantitative Suspension Test for Bactericidal Efficacy

This protocol is a generalized method to determine the bactericidal efficacy of **Oxonia Active** in suspension.

- Preparation of Materials:
 - Prepare a stock solution of the test bacterium (e.g., *Staphylococcus aureus* ATCC 6538) to a concentration of approximately $1.5\text{-}5.0 \times 10^8$ CFU/mL.
 - Prepare the desired concentration of **Oxonia Active** working solution using sterile hard water or deionized water.
 - Prepare a neutralizing solution capable of inactivating the peracetic acid without harming the bacteria (e.g., sodium thiosulfate with catalase).
 - Have sterile pipettes, test tubes, and agar plates (e.g., Tryptic Soy Agar) ready.
- Test Procedure:
 - Add 9.0 mL of the **Oxonia Active** working solution to a sterile test tube and equilibrate to the desired test temperature.

- Add 1.0 mL of the bacterial stock solution to the test tube, vortex immediately. This is time zero.
- At the desired contact times (e.g., 30 seconds, 1 minute, 5 minutes), transfer 1.0 mL of the mixture to a tube containing 9.0 mL of the neutralizing solution. Vortex immediately and let it stand for at least 5 minutes.
- Perform serial dilutions of the neutralized sample.
- Plate the appropriate dilutions onto agar plates in duplicate.

- Controls:
 - Neutralizer Efficacy Control: Mix the neutralizing solution with a low concentration of the test organism to ensure it is not toxic.
 - Neutralizer Inactivation Control: Mix the disinfectant and neutralizer, then add the test organism to ensure the disinfectant is effectively neutralized.
 - Viable Count Control: Determine the initial concentration of the bacterial stock by plating serial dilutions.
- Incubation and Calculation:
 - Incubate the plates at the appropriate temperature and time for the test organism (e.g., 35-37°C for 24-48 hours).
 - Count the colonies on the plates and calculate the CFU/mL for each contact time.
 - Calculate the log reduction by subtracting the log₁₀ of the CFU/mL at each contact time from the log₁₀ of the initial CFU/mL. A ≥ 5-log reduction is typically considered effective for bactericidal activity.

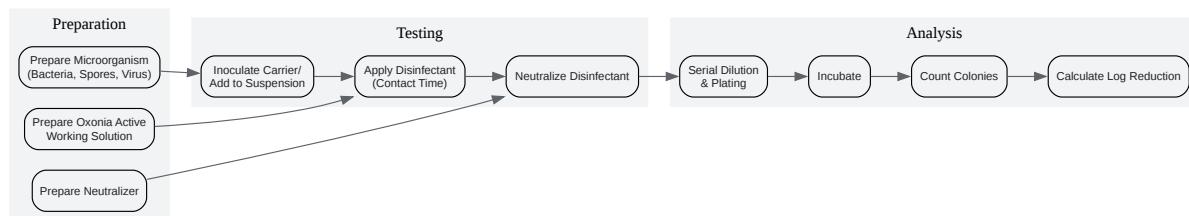
Protocol 2: Carrier Test for Sporicidal Efficacy on a Hard, Non-Porous Surface

This protocol assesses the sporicidal efficacy of **Oxonia Active** on a surface.

- Preparation of Materials:
 - Prepare a high-concentration spore suspension of a suitable test organism (e.g., *Bacillus subtilis* ATCC 19659) of at least 10^6 spores/mL.
 - Use sterile carriers (e.g., 1x1 cm stainless steel coupons).
 - Prepare the desired concentration of **Oxonia Active**.
 - Prepare a suitable neutralizer and recovery broth (e.g., Tryptic Soy Broth).
- Test Procedure:
 - Inoculate each carrier with a known volume of the spore suspension (e.g., 10 μ L) and let it dry in a biosafety cabinet.
 - Place each dried, inoculated carrier into a sterile container.
 - Add a specified volume of the **Oxonia Active** working solution to completely cover the carrier.
 - After the specified contact time, transfer the carrier to a tube containing neutralizing broth.
 - Vortex or sonicate the tube to elute the surviving spores from the carrier.
 - Perform serial dilutions of the eluate and plate onto appropriate agar.
- Controls:
 - Carrier Viability Control: Elute spores from an untreated, dried carrier to determine the initial number of viable spores.
 - Neutralizer Controls: As described in Protocol 1.
- Incubation and Calculation:
 - Incubate plates under appropriate conditions (e.g., 30-35°C for 48-72 hours).

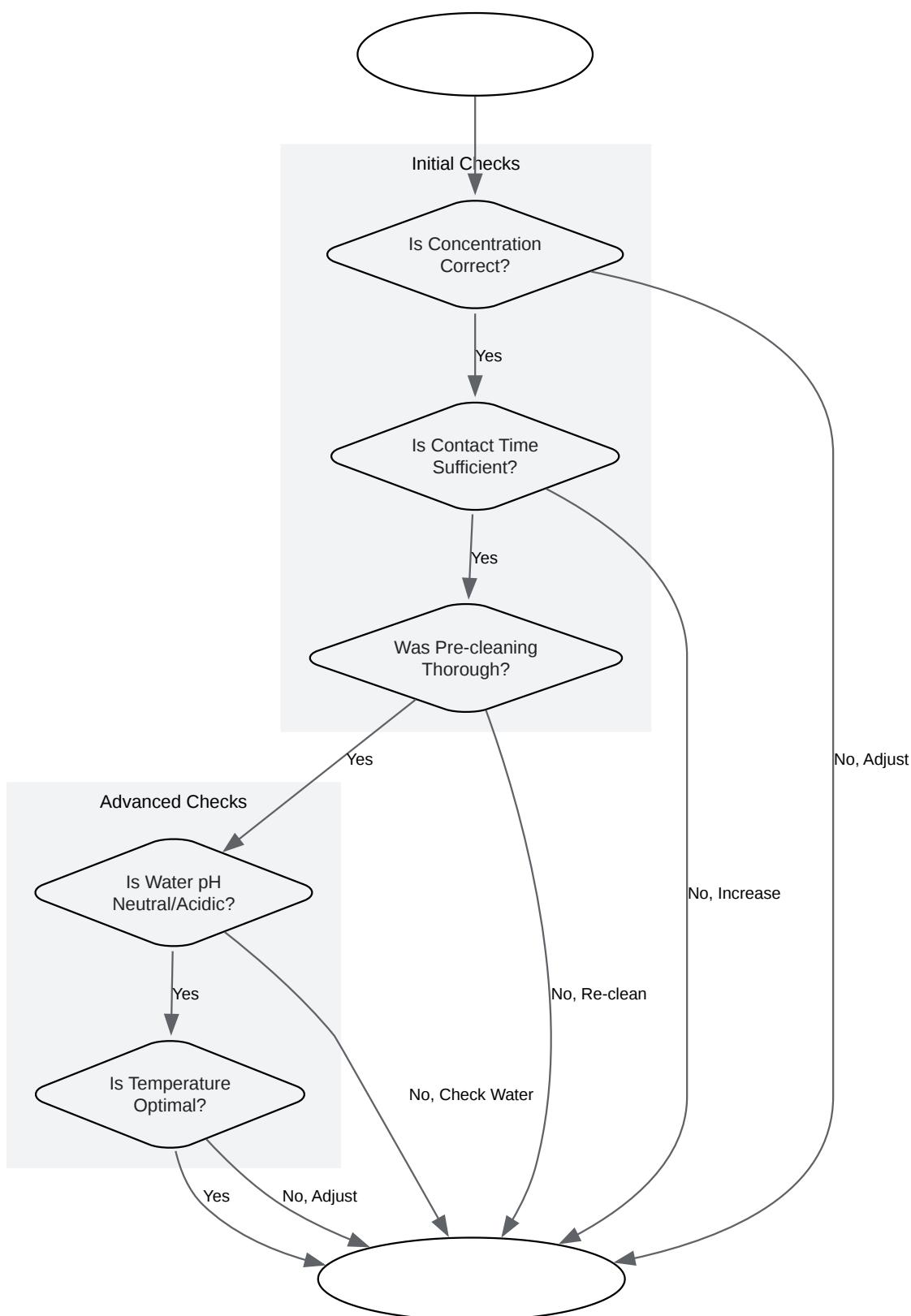
- Count the colonies and calculate the log reduction as described in Protocol 1. A \geq 4-log reduction is often required for sporicidal claims.

Visualizations



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Caption: General workflow for disinfectant efficacy testing.

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Caption: Troubleshooting logic for poor disinfection results.

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Phone: (601) 213-4426
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